B1191795 LY2780301

LY2780301

カタログ番号 B1191795
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

科学的研究の応用

Dual p70 S6 Kinase and Akt Inhibitor in Advanced Cancer

  • Study Overview: A phase I study focused on LY2780301 as a dual inhibitor of p70 S6 kinase and Akt, primarily targeting patients with advanced cancer. The primary goal was to determine the recommended phase II dose and evaluate safety, pharmacokinetics, pharmacodynamics, and co-clinical analyses in Avatar models.
  • Key Findings: The study found minimal antitumor activity against the model CRC 019. Avatar models showed minimal pharmacodynamic effects, consistent with the observed antitumor effects. This led to the suggestion of a dose of LY2780301 500 mg QD for future studies (Azaro et al., 2015).

Combination with Gemcitabine in Advanced or Metastatic Cancer

  • Study Overview: This phase IB trial investigated LY2780301 in combination with gemcitabine for treating patients with advanced/metastatic solid tumors, particularly focusing on the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, pharmacokinetics (PK), and antitumor activity.
  • Key Findings: The study concluded that the addition of LY2780301 to gemcitabine showed manageable toxicity and encouraging antitumor activity in patients with molecular alterations of the PI3K/AKT/mTOR pathway (Angevin et al., 2017).

Drug-Drug Interaction with Paclitaxel

  • Study Overview: A study was conducted to investigate the potential pharmacokinetic drug-drug interaction (DDI) related to the combination of LY2780301 and Paclitaxel. This study was significant as it explored the interaction of these two drugs for the first time.
  • Key Findings: The study demonstrated a pharmacokinetic DDI between LY2780301 and Paclitaxel, wherein Paclitaxel increased LY2780301 clearance and decreased its area under the curve (AUC) (Rezai et al., 2016).

Phase I Study in Refractory Solid Tumors

  • Study Overview: This first-in-human phase I study of LY2780301 evaluated its safety, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity in patients with refractory solid tumors.
  • Key Findings: The study reported that LY2780301 was well tolerated at all dose levels with no dose-limiting toxicities observed in cycle 1, making it a candidate for further investigation in solid tumors (Calvo et al., 2012).

特性

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。